The compound 2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) is recognized as an impurity associated with axitinib, a potent inhibitor of vascular endothelial growth factor receptors. Axitinib is primarily used in the treatment of certain types of cancer, particularly renal cell carcinoma. Understanding the characteristics of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing axitinib.
This compound is derived from the synthesis processes involved in producing axitinib. The synthesis of axitinib involves several steps that can lead to various impurities, including this specific compound. Analytical methods have been developed to monitor these impurities effectively during the manufacturing process .
Chemically, this compound can be classified as a complex organic molecule featuring multiple functional groups, including indazoles, sulfanes, and amides. Its structure suggests potential biological activity due to the presence of pyridine and indazole moieties, which are often associated with pharmacological properties.
The synthesis of this impurity likely follows pathways similar to those used for axitinib production. Axitinib itself is synthesized through a series of palladium-catalyzed coupling reactions, including Heck and Migita reactions . The specific steps that may lead to the formation of this impurity involve:
The synthesis process must be carefully controlled to minimize the formation of impurities. Parameters such as temperature, solvent choice, and reaction time are crucial in directing the synthesis towards the desired product while limiting side reactions that generate impurities.
The molecular structure of 2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) features:
The molecular formula and weight provide insight into its chemical identity:
The compound may undergo various chemical reactions typical for organic molecules, such as:
Understanding these reactions is essential for predicting stability under different conditions and interactions with other pharmaceutical ingredients.
Experimental data on binding affinities or biological assays would be necessary to elucidate its precise mechanism.
The physical characteristics likely include:
Chemical properties would include:
Relevant analyses would typically involve spectroscopic methods such as NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography) to characterize these properties .
This impurity's primary relevance lies in pharmaceutical research and quality control:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5